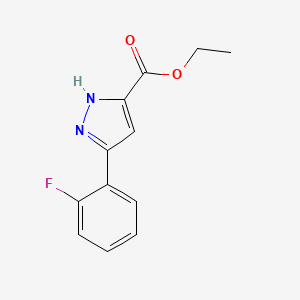

Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNHZJIRUOFSMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-Z Guide to the Synthesis of Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the synthesis of Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate, a key building block in modern medicinal chemistry. Pyrazole derivatives are integral to the development of a wide range of therapeutic agents due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] This document details a reliable and efficient two-step synthetic pathway, beginning with a Claisen condensation to form a pivotal β-diketoester intermediate, followed by a classic Knorr pyrazole synthesis.[3][4][5] By elucidating the mechanistic underpinnings, offering step-by-step experimental protocols, and providing critical field-proven insights, this guide serves as an essential resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in pharmaceutical research.[6] Its structural versatility and ability to participate in various biological interactions have led to its incorporation into numerous approved drugs and clinical candidates.[7] The target molecule of this guide, this compound, is of particular interest. The presence of the 2-fluorophenyl group can enhance metabolic stability and binding affinity to biological targets, while the ethyl carboxylate moiety provides a convenient handle for further chemical modification and library synthesis. This makes it a valuable intermediate for creating a diverse array of more complex, biologically active compounds.[8][9]

Retrosynthetic Analysis & Synthetic Strategy

A logical retrosynthetic analysis of the target molecule reveals a straightforward and robust synthetic approach. The core pyrazole ring can be disconnected via the Knorr pyrazole synthesis, a well-established method involving the condensation of a 1,3-dicarbonyl compound and a hydrazine.[10][11] This leads to the key intermediate, Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate. This β-diketoester, in turn, can be synthesized through a Claisen condensation reaction between 2'-fluoroacetophenone and diethyl oxalate.[12][13][14] This two-step strategy is advantageous due to the commercial availability of the starting materials and the generally high yields of the reactions.

Mechanistic Insights and Rationale

Step 1: Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base.[15][16] In this synthesis, the enolate of 2'-fluoroacetophenone acts as the nucleophile, attacking the electrophilic carbonyl carbon of diethyl oxalate.

Causality Behind Experimental Choices:

-

Base Selection (Sodium Ethoxide): Sodium ethoxide is the base of choice for this reaction. It is sufficiently strong to deprotonate the α-carbon of the 2'-fluoroacetophenone, initiating the reaction. Crucially, using an alkoxide that matches the ester's alcohol component (ethoxide for an ethyl ester) prevents transesterification, a potential side reaction that could complicate the product mixture.

-

Driving the Equilibrium: The final step of the Claisen condensation involves the deprotonation of the newly formed β-diketoester.[15] This is a thermodynamically favorable acid-base reaction that drives the entire equilibrium towards the product, ensuring a high yield.[16]

Step 2: Knorr Pyrazole Synthesis

This classic reaction involves the cyclocondensation of the β-diketoester intermediate with hydrazine hydrate.[3][4] The reaction typically proceeds in an acidic or neutral medium.

Causality Behind Experimental Choices:

-

Regioselectivity: The reaction of an unsymmetrical 1,3-dicarbonyl compound with hydrazine can potentially yield two regioisomers. In this specific case, the initial nucleophilic attack of a hydrazine nitrogen atom is more likely to occur at the more electrophilic ketone carbonyl (adjacent to the fluorophenyl ring). The subsequent cyclization and dehydration lead to the desired 3-(2-fluorophenyl) isomer. The reaction conditions, particularly the pH, can be optimized to favor this outcome.

-

Solvent (Ethanol): Ethanol is an excellent solvent for this step as it readily dissolves both the diketoester intermediate and hydrazine hydrate, facilitating an efficient reaction. It also has a suitable boiling point for conducting the reaction under reflux to ensure it proceeds to completion.

Experimental Protocols

Materials and Equipment

| Reagent/Equipment | Specification |

| 2'-Fluoroacetophenone | ≥98% purity |

| Diethyl oxalate | ≥99% purity |

| Sodium ethoxide | ≥95% purity |

| Hydrazine hydrate | 80% solution in water |

| Ethanol | Anhydrous |

| Diethyl ether | Anhydrous |

| Hydrochloric acid | Concentrated |

| Glacial acetic acid | ACS grade |

| Round-bottom flasks | Various sizes |

| Reflux condenser | |

| Magnetic stirrer/hotplate | |

| Separatory funnel | |

| Rotary evaporator | |

| Buchner funnel & filter paper | |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 |

Step 1: Synthesis of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate

-

Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (5.1 g, 75 mmol) to anhydrous ethanol (75 mL).

-

Addition of Reactants: While stirring under a nitrogen atmosphere, add a mixture of 2'-fluoroacetophenone (7.0 g, 50 mmol) and diethyl oxalate (11.0 g, 75 mmol) dropwise over 30 minutes.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC.

-

Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. Acidify the aqueous solution with 2M hydrochloric acid until the pH is approximately 3-4, which will cause the product to precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude β-diketoester intermediate.

Step 2: Synthesis of this compound

-

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the crude Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate (from the previous step, approx. 50 mmol) in ethanol (100 mL).

-

Addition of Hydrazine: Add glacial acetic acid (2 mL) to the solution, followed by the dropwise addition of hydrazine hydrate (3.1 g, 50 mmol of N₂H₄).

-

Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. The formation of the pyrazole can be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Purification: Pour the concentrated mixture into 200 mL of ice-cold water. The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and then recrystallize from an ethanol/water mixture to obtain the pure this compound.

Data Presentation & Characterization

| Parameter | Step 1 Intermediate | Step 2 Final Product |

| Chemical Name | Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate | This compound |

| Molecular Formula | C₁₂H₁₁FO₄ | C₁₂H₁₁FN₂O₂ |

| Molecular Weight | 238.21 g/mol | 234.23 g/mol |

| Appearance | Pale yellow solid | White to off-white solid |

| Expected Yield | 75-85% | 80-90% |

| Melting Point | Varies | Varies (literature dependent) |

| Key ¹H NMR Signals | Signals for ethyl ester, aromatic protons, and enol proton. | Signals for ethyl ester, aromatic protons, pyrazole CH, and NH proton. |

Visualizing the Process

Overall Synthesis Workflow

Caption: Workflow of the two-step synthesis.

Conceptual Reaction Mechanism

Caption: Conceptual flow of the reaction mechanism.

Safety Precautions

-

Sodium Ethoxide: Highly flammable and corrosive. Handle in an inert atmosphere (e.g., nitrogen) and away from moisture. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Hydrazine Hydrate: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate PPE.

-

Solvents: Ethanol and diethyl ether are flammable. Ensure all heating is done using a heating mantle and there are no nearby ignition sources.

Conclusion

The synthesis of this compound presented here is a robust, high-yielding, and scalable method. By understanding the underlying principles of the Claisen condensation and the Knorr pyrazole synthesis, researchers can confidently and safely produce this valuable intermediate. The detailed protocols and insights provided in this guide are intended to empower scientists in their efforts to develop the next generation of pyrazole-based therapeutics.

References

-

J&K Scientific LLC. Knorr Pyrazole Synthesis. Available from: [Link]

-

Name-Reaction.com. Knorr pyrazole synthesis. Available from: [Link]

-

Unknown. Knorr Pyrazole Synthesis. Available from: [Link]

-

YouTube. synthesis of pyrazoles. 2019. Available from: [Link]

-

MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. 2023. Available from: [Link]

-

PubMed. Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. Available from: [Link]

-

DergiPark. SYNTHESIS METHODS OF PYRAZOLE DERIVATES. 2015. Available from: [Link]

-

Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. 2024. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]

-

PubMed Central. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. 2022. Available from: [Link]

-

PubMed Central. Current status of pyrazole and its biological activities. Available from: [Link]

-

PubMed. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. 2024. Available from: [Link]

-

Chemistry LibreTexts. The Claisen Condensation Reaction. 2024. Available from: [Link]

-

Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. 2020. Available from: [Link]

-

Organic Chemistry Portal. Claisen Condensation. Available from: [Link]

-

ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. 2018. Available from: [Link]

-

PubMed Central. Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Available from: [Link]

-

Technical Disclosure Commons. Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. 2024. Available from: [Link]

-

ResearchGate. Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus. Available from: [Link]

-

NIH. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. 2023. Available from: [Link]

-

Journal of Ovarian Research. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link]

- Google Patents. Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.

Sources

- 1. jocpr.com [jocpr.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. name-reaction.com [name-reaction.com]

- 5. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 14. Claisen Condensation [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in the design of modern therapeutic agents. This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, serves as a versatile scaffold for the development of compounds with a wide array of biological activities. Pyrazole derivatives have demonstrated significant potential in medicinal chemistry, exhibiting properties that range from anti-inflammatory and analgesic to anticancer and antimicrobial.[1][2] Their structural features allow for diverse substitutions, enabling chemists to fine-tune their physicochemical properties and biological targets. This guide focuses on a specific, promising derivative: Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate. The introduction of a fluorophenyl group at the 3-position of the pyrazole ring is of particular interest, as fluorine substitution can significantly modulate a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, offering valuable insights for researchers in drug discovery and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physicochemical and spectroscopic properties is fundamental for its application in research and development. While specific experimental data for this compound is not extensively documented in publicly available literature, we can infer its characteristics based on closely related analogs and computational predictions.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound (Predicted/Inferred) | Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate[2] | Ethyl 3-propyl-1H-pyrazole-5-carboxylate[3] |

| Molecular Formula | C₁₂H₁₁FN₂O₂ | C₁₂H₁₁FN₂O₂ | C₉H₁₄N₂O₂ |

| Molecular Weight | 234.23 g/mol | 234.23 g/mol | 182.22 g/mol |

| Appearance | White to off-white solid | White crystalline solid | - |

| Melting Point | Not available | 154-160 °C | 48-50°C |

| Boiling Point | Not available | Not available | 331.1 °C at 760 mmHg |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols. | Not available | Not available |

| pKa (Predicted) | ~11.5 | Not available | 11.52±0.10 |

Spectroscopic Characterization:

The structural elucidation of this compound relies on standard spectroscopic techniques. Below are the expected spectral features based on its chemical structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-fluorophenyl ring, a singlet for the pyrazole ring proton, a quartet for the methylene protons of the ethyl ester, and a triplet for the methyl protons of the ethyl ester. The coupling patterns and chemical shifts of the fluorophenyl protons would be indicative of the ortho-substitution.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The carbon atoms of the fluorophenyl ring will show splitting due to coupling with the fluorine atom. The carbonyl carbon of the ester will appear downfield.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is anticipated to exhibit characteristic absorption bands. Key vibrational frequencies would include N-H stretching for the pyrazole ring, C=O stretching for the ester carbonyl group, C-F stretching for the fluorophenyl group, and C=C and C=N stretching vibrations within the aromatic rings.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the elemental composition.

Synthesis and Mechanistic Insights

The synthesis of ethyl 3-aryl-1H-pyrazole-5-carboxylates is typically achieved through a cyclocondensation reaction between a β-dicarbonyl compound and a hydrazine derivative.[4] A plausible and efficient synthetic route for this compound involves the reaction of an appropriate β-ketoester with hydrazine hydrate.

Synthetic Workflow Diagram:

Sources

Spectroscopic Profile of Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the pyrazole scaffold, it belongs to a class of compounds known for a wide array of biological activities. The presence of a fluorophenyl group can modulate the compound's pharmacokinetic and pharmacodynamic properties, making it a valuable building block in the synthesis of potential therapeutic agents. Accurate structural elucidation and purity assessment are paramount in the drug development pipeline, and a thorough understanding of the compound's spectroscopic signature is the cornerstone of this process.

Molecular Structure and Key Features

The structural integrity of this compound is defined by several key functional groups and their electronic interplay. Understanding this structure is fundamental to interpreting its spectroscopic output.

Molecular Formula: C₁₂H₁₁FN₂O₂ Molecular Weight: 234.23 g/mol

The molecule consists of a central pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This ring is substituted at the 3-position with a 2-fluorophenyl group and at the 5-position with an ethyl carboxylate group. The tautomeric nature of the pyrazole NH proton is a key feature to consider in NMR spectroscopy.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic, pyrazole, and ethyl ester protons.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 - 14.5 | br s | 1H | Pyrazole N-H |

| ~7.8 - 8.0 | m | 1H | Phenyl C-H (ortho to F) |

| ~7.2 - 7.6 | m | 3H | Phenyl C-H |

| ~7.1 | s | 1H | Pyrazole C-H |

| 4.3 - 4.4 | q | 2H | -OCH₂CH₃ |

| 1.3 - 1.4 | t | 3H | -OCH₂CH₃ |

Interpretation and Causality:

-

Pyrazole N-H: The proton attached to the nitrogen of the pyrazole ring is expected to be significantly deshielded due to the aromatic nature of the ring and its acidic character. Its chemical shift can be broad and highly dependent on the solvent and concentration.

-

Aromatic Protons: The protons on the 2-fluorophenyl ring will exhibit complex splitting patterns (multiplets) due to both proton-proton and proton-fluorine couplings. The proton ortho to the fluorine atom is expected to be the most deshielded.

-

Pyrazole C-H: The lone proton on the pyrazole ring is in an electron-deficient environment, leading to a downfield chemical shift, appearing as a singlet.

-

Ethyl Ester Protons: The methylene (-CH₂-) protons of the ethyl group are adjacent to an oxygen atom, causing them to be deshielded and appear as a quartet due to coupling with the methyl protons. The methyl (-CH₃) protons will appear as a triplet due to coupling with the methylene protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks and determine the chemical shifts and coupling constants.

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C=O (Ester) |

| ~158 (d, J ≈ 250 Hz) | C-F (Phenyl) |

| ~145 | C3 (Pyrazole) |

| ~140 | C5 (Pyrazole) |

| ~131 (d) | C (Phenyl) |

| ~129 (d) | C (Phenyl) |

| ~125 (d) | C (Phenyl) |

| ~116 (d, J ≈ 21 Hz) | C (Phenyl) |

| ~108 | C4 (Pyrazole) |

| ~61 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Interpretation and Causality:

-

Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and appears at the downfield end of the spectrum.

-

Fluorinated Phenyl Carbons: The carbon directly attached to the fluorine atom will show a large coupling constant (J) and will be significantly deshielded. The other phenyl carbons will also show smaller C-F couplings.

-

Pyrazole Carbons: The carbons of the pyrazole ring will have distinct chemical shifts based on their electronic environment.

-

Ethyl Ester Carbons: The methylene carbon, being attached to oxygen, is more deshielded than the terminal methyl carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to that of ¹H NMR, with the primary difference being the longer acquisition times typically required due to the lower natural abundance of the ¹³C isotope. Broadband proton decoupling is usually employed to simplify the spectrum to singlets for each unique carbon.

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 3: Predicted Mass Spectrometry Data (ESI+)

| m/z | Assignment |

| 235.0877 | [M+H]⁺ (Calculated for C₁₂H₁₂FN₂O₂⁺) |

| 207.0928 | [M+H - C₂H₄]⁺ |

| 189.0822 | [M+H - C₂H₅OH]⁺ |

Interpretation and Causality:

-

Molecular Ion Peak: In electrospray ionization (ESI) in positive mode, the most prominent peak is often the protonated molecule [M+H]⁺. The high-resolution mass of this ion can be used to confirm the elemental composition.

-

Fragmentation Pattern: The fragmentation of the molecule will likely involve the loss of neutral molecules from the ethyl ester group, such as ethylene (C₂H₄) or ethanol (C₂H₅OH).

Experimental Protocol: Mass Spectrometry (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

-

Analysis: Identify the molecular ion peak and characteristic fragment ions.

Caption: Workflow for Mass Spectrometry.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3100 | Medium, Broad | N-H Stretch (Pyrazole) |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2980 | Medium | Aliphatic C-H Stretch |

| ~1720 | Strong | C=O Stretch (Ester) |

| ~1600, 1500, 1450 | Medium-Strong | C=C and C=N Stretch (Aromatic/Pyrazole) |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~1100 | Strong | C-F Stretch |

Interpretation and Causality:

-

N-H Stretch: The broad absorption in the high-frequency region is characteristic of the N-H stretching vibration, often broadened by hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption around 1720 cm⁻¹ is a definitive indicator of the ester carbonyl group.

-

Aromatic and Heteroaromatic Stretches: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the phenyl and pyrazole rings.

-

C-F Stretch: A strong absorption in the fingerprint region around 1100 cm⁻¹ is indicative of the carbon-fluorine bond.

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Collect the background spectrum, then the sample spectrum.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The comprehensive spectroscopic analysis of this compound, based on predictive data from analogous structures and fundamental principles, provides a powerful toolkit for its unambiguous identification and characterization. The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy offers orthogonal and confirmatory data points that, when taken together, create a unique spectroscopic fingerprint for this molecule. This guide serves as a valuable resource for researchers in the synthesis and application of this and related pyrazole derivatives, ensuring the scientific rigor required in modern drug discovery and development.

References

-

General Principles of NMR Spectroscopy: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Spectroscopic Data for a Related Pyrazole: Ge, Y., et al. (2011). Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(3), o511. [Link][1]

-

Mass Spectrometry Principles: de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

-

Infrared Spectroscopy Interpretation: Smith, B. C. (1999). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Analysis of Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate

This guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into the structural features of the molecule, predict its ¹H NMR spectrum based on established principles, outline a robust experimental protocol for data acquisition, and provide a detailed guide to spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of complex organic molecules.

Structural Overview and Proton Environments

The first step in any NMR analysis is a thorough examination of the molecule's structure to identify all unique proton environments. This compound comprises three key structural motifs: an ethyl ester group, a pyrazole ring, and a 2-fluorophenyl substituent. Each of these contributes distinct signals to the ¹H NMR spectrum.

The structure and its non-equivalent protons are illustrated below:

Figure 1: Structure of this compound with unique proton environments labeled (a-h).

Based on this structure, we anticipate eight distinct signals in the ¹H NMR spectrum, although the aromatic protons (c, d, e, f) may overlap to form complex multiplets.

Theoretical Principles and Spectrum Prediction

The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal provide crucial information for structure elucidation.[1][2] The predicted values are grounded in the electronic environment of each proton, considering inductive effects, resonance, and spin-spin coupling.

Factors Influencing Chemical Shifts:

-

Pyrazole Ring: The pyrazole is an aromatic heterocycle. Protons attached to it are deshielded and appear in the aromatic region of the spectrum.[3] The N-H proton's chemical shift is highly variable, depending on solvent, concentration, and temperature, and often appears as a broad signal.[4]

-

2-Fluorophenyl Group: The fluorine atom is highly electronegative, influencing the chemical shifts of the adjacent aromatic protons. Furthermore, the fluorine atom (¹⁹F, spin I=1/2) couples with nearby protons, leading to additional signal splitting (H-F coupling).[5]

-

Ethyl Carboxylate Group: The electron-withdrawing nature of the carbonyl group and the adjacent oxygen atom deshields the methylene (-CH₂) protons more significantly than the methyl (-CH₃) protons.[6]

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted spectral characteristics for each proton in the molecule when dissolved in a standard NMR solvent like deuterated chloroform (CDCl₃).

| Proton Label | Chemical Environment | Predicted δ (ppm) | Integration | Predicted Multiplicity | Justification |

| H (a) | N-H (Pyrazole) | 10.0 - 14.0 | 1H | Broad singlet (br s) | Acidic proton, subject to exchange and quadrupole broadening.[7] |

| H (b) | C4-H (Pyrazole) | ~7.2 | 1H | Singlet (s) | Aromatic proton on the pyrazole ring with no adjacent proton neighbors. |

| H (c, d, e, f) | Aromatic (Phenyl) | 7.1 - 7.9 | 4H | Multiplet (m) | Complex pattern due to ortho, meta, and para H-H couplings, plus H-F coupling. The proton ortho to fluorine will be most affected.[5] |

| H (g) | -O-CH₂-CH₃ | ~4.4 | 2H | Quartet (q) | Deshielded by the adjacent oxygen. Split by the three protons of the methyl group (n+1 = 4).[6][8] |

| H (h) | -O-CH₂-CH₃ | ~1.4 | 3H | Triplet (t) | Split by the two protons of the methylene group (n+1 = 3).[6][8] |

Experimental Protocol: A Self-Validating System

Acquiring a high-quality ¹H NMR spectrum requires meticulous sample preparation and correctly set acquisition parameters. The trustworthiness of the data relies on a protocol that minimizes artifacts and ensures reproducibility.

Workflow for ¹H NMR Analysis

Figure 2: Standard workflow for ¹H NMR structural analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Weighing: Accurately weigh between 5-25 mg of this compound.[9] This concentration range is optimal for achieving a good signal-to-noise ratio in a reasonable time.[10]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.[11] Use approximately 0.6-0.7 mL of solvent.[12] The solvent should contain a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[1]

-

Dissolution and Filtration: Dissolve the sample completely in the deuterated solvent. To ensure optimal resolution by removing any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 5 cm.[12]

-

-

Data Acquisition (Using a 400 MHz Spectrometer as an example):

-

Instrument Setup: Insert the sample into the spectrometer. The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample. This is critical for obtaining sharp, well-resolved peaks.

-

Acquisition Parameters: Use standard ¹H acquisition parameters. A typical set includes:

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm)

-

Acquisition Time: ~4-5 seconds[13]

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Pulse Angle: 30-45 degrees

-

Relaxation Delay: 1-2 seconds

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode with a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals to determine the relative number of protons corresponding to each peak.

-

Spectral Interpretation: A Step-by-Step Analysis

By correlating the processed experimental data with our predictions, we can confidently assign each signal to its corresponding protons in the molecule.

-

Identify the Ethyl Ester Signals: Look for a quartet and a triplet in the upfield region. The quartet (H (g) ), integrating to 2H, is expected around 4.4 ppm. The corresponding triplet (H (h) ), integrating to 3H, should appear around 1.4 ppm. The characteristic splitting and integration are definitive for an ethyl group attached to an electronegative atom.[6]

-

Locate the Pyrazole Protons:

-

Scan the downfield region for a very broad singlet corresponding to the N-H proton (H (a) ). This signal, integrating to 1H, could be anywhere from 10-14 ppm and is often the furthest downfield.

-

Identify the sharp singlet for the C4-H proton (H (b) ) in the aromatic region, likely around 7.2 ppm. Its singlet multiplicity is a key identifier as it has no adjacent proton neighbors.

-

-

Analyze the Aromatic Region: The region between 7.1 and 7.9 ppm will contain a complex multiplet integrating to 4H. This corresponds to the four protons of the 2-fluorophenyl group (H (c, d, e, f) ). While a full deconvolution of this multiplet can be challenging without advanced techniques, its presence and integration confirm the fluorophenyl moiety. The complexity arises from overlapping H-H and H-F coupling constants.

By systematically assigning these key signals, the structure of this compound can be unequivocally confirmed. The experimental data serves as a self-validating system, where the chemical shifts, integrations, and splitting patterns must all be consistent with the proposed structure.

References

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

University of Calgary. Spectroscopy Tutorial: Esters. [Link]

-

Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

National Center for Biotechnology Information. Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. PubChem. [Link]

-

OpenOChem Learn. Interpreting ¹H NMR. [Link]

-

Western University. NMR Sample Preparation. [Link]

-

Oregon State University. ¹H NMR Chemical Shift. [Link]

-

Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. [Link]

-

Afonin, A. V., et al. (2016). The ¹H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

ResearchGate. The NMR interpretations of some heterocyclic compounds. [Link]

-

SpectraBase. N'-(2-Fluorophenyl)-N-phenylacetimidamid. [Link]

-

YouTube. NMR of ethyl ethanoate for A-level Chemistry. [Link]

-

Abraham, R. J., & Mobli, M. (2007). ¹H chemical shifts in NMR, part 18: Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link]

-

The Royal Society of Chemistry. [Ce(L-Pro)₂]₂(Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

-

SpectraBase. ethyl 3-[(2-butylanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate. [Link]

-

National Center for Biotechnology Information. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template.... [Link]

-

University of Wisconsin-Madison. NMR: Novice Level, Spectrum 17. [Link]

-

Canadian Journal of Chemistry. A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. [Link]

-

ResearchGate. Sample preparation. [Link]

-

The Royal Society of Chemistry. Electronic supplementary information. [Link]

-

Journal of the American Chemical Society. Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. [Link]

-

University of Alberta. NMR Sample Preparation. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Interpreting | OpenOChem Learn [learn.openochem.org]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 5. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hnl17_sln.html [ursula.chem.yale.edu]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. organomation.com [organomation.com]

- 11. rsc.org [rsc.org]

- 12. publish.uwo.ca [publish.uwo.ca]

- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]

An In-depth Technical Guide to the ¹³C NMR Spectrum of Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral analysis of this fluorinated heterocyclic compound. Our approach is rooted in scientific integrity, offering field-proven insights to ensure the acquisition of high-quality, reproducible data.

Introduction: The Significance of ¹³C NMR in Characterizing Fluorinated Pyrazoles

This compound is a molecule of interest in medicinal chemistry, embodying a scaffold prevalent in numerous biologically active compounds. The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery. The incorporation of a 2-fluorophenyl substituent introduces specific electronic and conformational properties that can significantly influence a molecule's biological activity and pharmacokinetic profile.

¹³C NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. It provides a unique fingerprint based on the chemical environment of each carbon atom. For fluorinated compounds, the ¹³C NMR spectrum offers an additional layer of structural information through carbon-fluorine (C-F) coupling constants, which can be invaluable for unambiguous signal assignment. This guide will navigate the complexities of interpreting the ¹³C NMR spectrum of the title compound, providing a robust framework for its characterization.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The reliability of ¹³C NMR data is fundamentally dependent on meticulous sample preparation and the strategic selection of acquisition parameters. The following protocol is designed to yield a high-resolution, quantitative spectrum suitable for detailed analysis.

Sample Preparation

A well-prepared sample is the cornerstone of a successful NMR experiment. The following steps ensure optimal sample quality:

-

Compound Purity: Begin with a sample of this compound of the highest possible purity. Impurities will introduce extraneous peaks, complicating spectral interpretation.

-

Solvent Selection: The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds and its single, well-defined solvent peak. For compounds with limited solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ are suitable alternatives.

-

Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended.[1][2] This concentration provides a good signal-to-noise ratio within a reasonable acquisition time.

-

Dissolution and Filtration: Dissolve the sample completely in the chosen deuterated solvent in a clean, dry vial. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[2]

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (typically 1% v/v). However, the residual solvent peak is often sufficient for routine characterization.

NMR Data Acquisition Parameters

The acquisition parameters must be carefully optimized to account for the specific properties of the molecule, such as long ¹³C relaxation times and the presence of fluorine.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or similar with proton decoupling | A standard pulse program with a 30° pulse angle is a good starting point to reduce the impact of long T₁ relaxation times. |

| Acquisition Time (AQ) | ≥ 1.0 s | A longer acquisition time ensures high digital resolution, which is important for resolving closely spaced peaks and accurately measuring coupling constants.[3] |

| Relaxation Delay (D1) | 2-5 s | A sufficient relaxation delay is crucial for accurate signal integration, especially for quaternary carbons which often have long T₁ relaxation times. For truly quantitative results, D1 should be at least 5 times the longest T₁ value.[4][5] |

| Number of Scans (NS) | 1024 or higher | Due to the low natural abundance of ¹³C, a significant number of scans are required to achieve an adequate signal-to-noise ratio. |

| Spectral Width (SW) | 0-200 ppm | This range is typically sufficient to encompass all carbon resonances in most organic molecules. |

| Decoupling | Proton broadband decoupling | This simplifies the spectrum by collapsing ¹H-¹³C couplings, resulting in single peaks for each carbon (unless coupled to fluorine). |

For quantitative analysis, the addition of a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) at a concentration of approximately 0.1 M can be employed to shorten the T₁ relaxation times of all carbons, allowing for a much shorter relaxation delay and faster acquisition of quantitative data.[4]

Predicted ¹³C NMR Spectrum and Signal Assignment

The following is a detailed prediction and analysis of the ¹³C NMR spectrum of this compound. The predicted chemical shifts are based on established literature values for similar pyrazole and fluorinated aromatic systems.

Molecular Structure and Carbon Numbering

To facilitate the discussion, the carbon atoms of the molecule are numbered as shown in the diagram below.

Caption: Numbering scheme for this compound.

Predicted Chemical Shifts and Justification

The predicted ¹³C NMR chemical shifts are summarized in the table below. The discussion that follows provides the rationale for these assignments, including the influence of substituents and expected C-F couplings.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Justification |

| C=O | 160-165 | Singlet | The carbonyl carbon of an ester typically resonates in this downfield region. |

| C5 | 145-150 | Doublet (⁴JCF) | Attached to two nitrogen atoms and the electron-withdrawing carboxylate group, this carbon is significantly deshielded. A small four-bond coupling to fluorine may be observed. |

| C3 | 148-153 | Doublet (³JCF) | Also attached to two nitrogen atoms and the fluorophenyl ring, leading to a downfield shift. A three-bond coupling to fluorine is expected. |

| C2' | 158-162 | Doublet (¹JCF) | Directly bonded to the highly electronegative fluorine atom, this carbon will be significantly deshielded and will exhibit a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz).[6] |

| C4 | 105-110 | Doublet (⁴JCF) | This is the only CH carbon in the pyrazole ring and is expected to be the most upfield of the ring carbons. A small four-bond coupling to fluorine may be observable. |

| C6' | 128-132 | Doublet (³JCF) | This aromatic CH carbon is ortho to the pyrazole substituent and meta to the fluorine, and will show a three-bond coupling to fluorine. |

| C4' | 129-133 | Doublet (³JCF) | This aromatic CH carbon is meta to both the pyrazole and fluorine substituents, and will exhibit a three-bond coupling to fluorine. |

| C1' | 118-122 | Doublet (²JCF) | This quaternary carbon is ipso to the pyrazole ring and ortho to the fluorine. It will be shielded relative to other aromatic carbons and show a two-bond coupling to fluorine. |

| C3' | 124-128 | Doublet (²JCF) | This aromatic CH carbon is ortho to the fluorine atom and will experience a two-bond C-F coupling. |

| C5' | 115-119 | Doublet (²JCF) | This aromatic CH carbon is para to the pyrazole substituent and ortho to the fluorine, and will show a two-bond coupling to fluorine. |

| CH₂ | 60-65 | Singlet | The methylene carbon of the ethyl ester is adjacent to the electronegative oxygen atom, resulting in a downfield shift. |

| CH₃ | 14-18 | Singlet | The terminal methyl carbon of the ethyl group is in a typical aliphatic region. |

Analysis of Key Structural Features

-

Pyrazole Ring Carbons (C3, C4, C5): The chemical shifts of the pyrazole ring carbons are highly dependent on the nature and position of the substituents. In this case, both C3 and C5 are attached to two nitrogen atoms, leading to their downfield positions. The electron-withdrawing nature of the ethyl carboxylate group at C5 will further deshield this carbon. C4, being a methine carbon, will resonate at a significantly higher field.

-

2-Fluorophenyl Ring Carbons (C1' - C6'): The fluorine substituent has a profound effect on the chemical shifts of the aromatic carbons. The carbon directly attached to the fluorine (C2') will be the most deshielded due to the large inductive effect of fluorine and will exhibit a very large one-bond C-F coupling constant. The other aromatic carbons will also show smaller, through-bond couplings to the fluorine (²JCF, ³JCF, and ⁴JCF), which are diagnostic for their positions relative to the fluorine atom.[7] The observation of these couplings provides definitive evidence for the presence and position of the fluorine substituent.

-

Ethyl Carboxylate Group (C=O, CH₂, CH₃): The signals for the ethyl carboxylate group are typically straightforward to assign. The carbonyl carbon (C=O) is the most deshielded carbon in the molecule, appearing in the 160-165 ppm range. The methylene (CH₂) and methyl (CH₃) carbons will appear in their characteristic regions, with the methylene carbon being further downfield due to its proximity to the ester oxygen.

Advanced NMR Techniques for Unambiguous Assignment

For complex molecules or in cases of signal overlap, one-dimensional ¹³C NMR may not be sufficient for a complete and unambiguous assignment. In such scenarios, two-dimensional (2D) NMR experiments are invaluable.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is essential for definitively assigning the protonated carbons (C4, C3', C4', C5', C6', CH₂, and CH₃).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. It is particularly useful for assigning quaternary carbons (C3, C5, C1', C2', and C=O) by observing their correlations with nearby protons. For instance, the protons of the ethyl group (CH₂ and CH₃) will show correlations to the carbonyl carbon (C=O).

The workflow for a comprehensive NMR analysis is depicted below:

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 4. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

The Pharmacological Potential of Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for conferring a diverse array of biological activities upon its derivatives. This technical guide provides an in-depth exploration of the pharmacological potential of Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate, a promising heterocyclic compound. While direct and extensive research on this specific molecule is emerging, this document synthesizes the wealth of data available for structurally related pyrazole-5-carboxylate analogues to forecast its therapeutic promise. We delve into the established anti-inflammatory, anticancer, and antimicrobial activities of this compound class, elucidating potential mechanisms of action, and providing detailed experimental protocols for its investigation. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals, facilitating further exploration and development of this and related compounds as novel therapeutic agents.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system is a cornerstone of contemporary medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a versatile pharmacophore in the design of novel therapeutic agents targeting a wide range of diseases.[1][3] Marketed drugs incorporating the pyrazole moiety, such as the anti-inflammatory agent Celecoxib and the anticancer drug Crizotinib, underscore the clinical significance of this chemical class. The biological activities of pyrazole derivatives are diverse, encompassing anti-inflammatory, analgesic, antipyretic, anticancer, antimicrobial, and antidiabetic properties.[3][4][5]

The subject of this guide, this compound, belongs to a subclass of pyrazoles that have garnered significant interest for their therapeutic potential. The presence of the 2-fluorophenyl group at the 3-position and an ethyl carboxylate moiety at the 5-position are key structural features that are anticipated to modulate its biological profile. While extensive studies on this specific isomer are limited, a substantial body of literature on analogous 3-aryl-1H-pyrazole-5-carboxylates provides a strong foundation for predicting its activity and guiding future research. This guide will synthesize this existing knowledge to provide a comprehensive overview of the probable biological activities and mechanisms of action of this compound.

Synthesis of this compound

The synthesis of 3-aryl-1H-pyrazole-5-carboxylates is typically achieved through a well-established cyclocondensation reaction. A common and efficient method involves the reaction of a substituted β-ketoester with hydrazine hydrate.[6]

General Synthetic Pathway

The logical synthesis for this compound would involve a two-step process:

-

Claisen Condensation: The initial step is a Claisen condensation between a 2-fluoroacetophenone and diethyl oxalate in the presence of a strong base like sodium ethoxide to form the intermediate ethyl 2,4-dioxo-4-(2-fluorophenyl)butanoate.

-

Cyclization with Hydrazine: The resulting dioxo-ester intermediate is then reacted with hydrazine hydrate. The hydrazine undergoes a condensation reaction with the two carbonyl groups, followed by cyclization and dehydration to yield the final pyrazole product.[6]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(2-fluorophenyl)butanoate

-

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add 2-fluoroacetophenone (1 equivalent) dropwise at 0°C.

-

After stirring for 30 minutes, add diethyl oxalate (1.1 equivalents) dropwise, maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a cold, dilute solution of hydrochloric acid.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Synthesis of this compound

-

Dissolve the crude ethyl 2,4-dioxo-4-(2-fluorophenyl)butanoate from Step 1 in glacial acetic acid.

-

Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 100-110°C) for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure this compound.

Anticipated Biological Activities and Mechanisms of Action

Based on extensive research on structurally similar pyrazole-5-carboxylate derivatives, this compound is predicted to exhibit a range of biological activities, primarily anti-inflammatory, anticancer, and antimicrobial effects.

Anti-inflammatory Activity

Numerous studies have demonstrated the potent anti-inflammatory properties of pyrazole derivatives.[4][6] The primary mechanism underlying this activity is often the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation and pain.[4][7]

Plausible Mechanism of Action: COX Inhibition

-

Structural Rationale: The general structure of 3-aryl-1H-pyrazole-5-carboxylates shares pharmacophoric features with known COX inhibitors. The pyrazole core can mimic the central ring of non-steroidal anti-inflammatory drugs (NSAIDs), and the aryl substituent at the 3-position can occupy the hydrophobic channel of the COX active site.

-

Supporting Evidence: A series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives were synthesized and showed significant anti-inflammatory activity in a carrageenan-induced rat paw edema model.[6] Molecular modeling studies of other pyrazole analogs have shown direct interaction with the COX-2 active site through hydrogen bonding and π-π interactions.[4]

Experimental Workflow: In Vitro COX Inhibition Assay

Caption: Workflow for in vitro COX inhibition assay.

Anticancer Activity

The pyrazole scaffold is present in several approved and investigational anticancer agents. Derivatives of ethyl pyrazole-5-carboxylate have shown promising antiproliferative activity against various cancer cell lines.[8][9][10]

Potential Anticancer Mechanisms:

-

Enzyme Inhibition: Pyrazole derivatives have been shown to inhibit various kinases involved in cancer cell proliferation and survival, such as EGFR.[10]

-

Induction of Apoptosis: Some pyrazole compounds have been found to induce programmed cell death (apoptosis) in cancer cells.[9][11]

-

Cell Cycle Arrest: Certain derivatives can arrest the cell cycle at different phases, preventing cancer cell division.[9][10]

Supporting Evidence for Anticancer Potential:

-

A series of ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivatives were synthesized, with one compound showing potent activity against the A549 lung cancer cell line with an IC50 value of 26 µM.[9][12]

-

Other pyrazole derivatives have demonstrated significant cytotoxic potential against various cancer cell lines, including Hep-2, P815, and breast cancer cell lines.[9][10]

Data Summary: Anticancer Activity of Related Pyrazole Carboxylates

| Compound Class | Cancer Cell Line | Reported Activity (IC50) | Reference |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylates | A549 (Lung) | 26 µM | [9][12] |

| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazides | Various | 49.85 µM | [9] |

| 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides | Huh7 (Liver), MCF7 (Breast), HCT116 (Colon) | 1.1 - 3.3 µM | [4] |

Antimicrobial and Antifungal Activity

The pyrazole nucleus is a key component of many compounds with demonstrated antimicrobial and antifungal properties.[4][12][13][14]

Plausible Mechanisms of Action:

-

Enzyme Inhibition: Pyrazole-containing compounds can inhibit essential microbial enzymes. For instance, in fungi, they can target lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis, which is a vital component of the fungal cell membrane.[13]

-

Disruption of Cell Integrity: By interfering with cell wall or membrane synthesis, these compounds can lead to microbial cell death.

Supporting Evidence:

-

Novel triazoles containing a phenylethynyl pyrazole side chain exhibited excellent in vitro antifungal activities against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus, with MIC values as low as 0.0625 µg/mL.[13]

-

Other pyrazole derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[12]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Prepare a series of twofold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism (bacterial or fungal strain).

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

While direct SAR studies for this compound are not available, we can infer potential relationships from related compounds:

-

Substitution on the Phenyl Ring: The nature and position of substituents on the 3-phenyl ring significantly influence biological activity. The presence of a fluorine atom, as in the title compound, is a common feature in many bioactive molecules and can enhance binding affinity and metabolic stability.

-

The Carboxylate Group: The ethyl carboxylate at the 5-position is a key feature. It can act as a hydrogen bond acceptor and its ester functionality could be a target for esterases, potentially leading to a pro-drug effect where the corresponding carboxylic acid is the active species.

-

N-1 Substitution: The unsubstituted N-1 position of the pyrazole ring is a potential site for further chemical modification to modulate activity, solubility, and pharmacokinetic properties.

Logical Relationship Diagram: SAR

Caption: Key structural features influencing biological activity.

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. The extensive body of research on analogous compounds strongly suggests its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Key areas for future investigation should include:

-

Comprehensive Biological Screening: In vitro and in vivo evaluation of the title compound against a broad panel of cancer cell lines, microbial strains, and in models of inflammation.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound.

-

Pharmacokinetic Profiling: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties to determine its drug-likeness.

-

Lead Optimization: Synthesis and evaluation of a library of derivatives to establish a clear structure-activity relationship and optimize for potency, selectivity, and safety.

References

-

MDPI. (2022-05-24). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Retrieved from [Link]

-

PubMed. (2015-02-01). Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives. Retrieved from [Link]

-

PubMed Central. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

-

PubMed Central. (2023-01-17). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Retrieved from [Link]

-

MDPI. (2023-04-25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

PubMed Central. (n.d.). Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Retrieved from [Link]

-

PeerJ. (2025-10-29). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

-

SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

-

ResearchGate. (2025-07-10). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

-

Meddocs Publishers. (2021-04-16). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Retrieved from [Link]

-

NIH. (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Retrieved from [Link]

-

ResearchGate. (n.d.). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Retrieved from [Link]

-

JAPS. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

-

PubMed. (n.d.). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Retrieved from [Link]

-

JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. srrjournals.com [srrjournals.com]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. meddocsonline.org [meddocsonline.org]

- 13. mdpi.com [mdpi.com]

- 14. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Pyrazole Scaffold - A Privileged Core for Modern Drug Discovery

Abstract

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its structural versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold."[3][4][5] Numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib (Celebrex®), the erectile dysfunction medication Sildenafil (Viagra®), and the anti-obesity drug Rimonabant, feature the pyrazole motif as a critical pharmacophore.[1][5][6] This guide provides an in-depth exploration of the discovery of novel pyrazole derivatives, moving from rational synthetic design and rigorous characterization to biological evaluation and structure-activity relationship (SAR) analysis. It is intended for researchers and drug development professionals seeking to leverage this potent heterocyclic core for next-generation therapeutics.

The Strategic Importance of the Pyrazole Core

First synthesized in 1883 by Ludwig Knorr, the pyrazole ring is an aromatic N-heterocycle with a unique electronic configuration.[1][7] It possesses two nitrogen atoms: one "pyrrole-like" and one "pyridine-like." This arrangement allows the pyrazole to act as both a hydrogen bond donor and acceptor, making it an ideal building block for interacting with diverse biological targets.[8] The stability of the aromatic ring, combined with the potential for substitution at multiple positions (C3, C4, C5, and N1), provides a robust and highly tunable framework for medicinal chemists.

The therapeutic relevance of pyrazoles is vast, with derivatives demonstrating a wide spectrum of biological activities, including:

This proven track record in approved drugs and clinical candidates underscores the value of continued research into novel derivatives.[3][5]

Constructing Diversity: Synthesis of Novel Pyrazole Derivatives

The creation of novel pyrazole libraries hinges on robust and flexible synthetic strategies. While numerous methods exist, the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound (or a synthetic equivalent) remains a cornerstone of pyrazole synthesis.[6][14]

Core Synthetic Workflow: A Causality-Driven Approach

The primary goal is to create a diverse library of compounds by varying the substituents at key positions on the pyrazole ring. This is often achieved through a multi-step synthesis that allows for late-stage diversification.

Experimental Protocol: One-Pot Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitriles

This protocol is adapted from established multi-component reaction strategies, which are favored for their efficiency and atom economy.[1]

Rationale: This one-pot, two-step approach leverages the reactivity of malononitrile with various benzaldehydes and a substituted hydrazine. The deep eutectic solvent (DES) acts as both a recyclable solvent and a catalyst, aligning with green chemistry principles.[1][15]

Materials:

-

Malononitrile

-

Substituted Benzaldehyde (diverse variants)

-

Phenylhydrazine

-

Glycerol

-

Potassium Carbonate (K₂CO₃)

-

Ethanol

Procedure:

-

Solvent Preparation: Prepare the deep eutectic solvent by mixing glycerol and potassium carbonate (e.g., in a 2:1 molar ratio) and heating gently until a clear, homogeneous liquid is formed.

-

Reaction Initiation: In a round-bottom flask, add malononitrile (1.0 eq), a selected substituted benzaldehyde (1.0 eq), and phenylhydrazine (1.0 eq) to the prepared deep eutectic solvent.

-

Cyclization: Stir the mixture at a controlled temperature (e.g., 80°C). The reaction progress is monitored by Thin Layer Chromatography (TLC). The rationale here is that the initial Knoevenagel condensation between the aldehyde and malononitrile is catalyzed by the basic DES, followed by a Michael addition of the hydrazine and subsequent intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. Add cold water to precipitate the solid product.

-

Purification: Collect the crude product by vacuum filtration. Wash thoroughly with water and then a small amount of cold ethanol to remove residual starting materials.

-

Recrystallization: Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative. The purity is then confirmed by melting point determination and spectroscopic analysis.

Structural Validation: A Self-Validating System

The identity and purity of each novel derivative must be unequivocally confirmed. This is achieved by cross-validating data from multiple analytical techniques.

| Technique | Purpose & Expected Outcome |

| ¹H NMR | Confirms the proton environment. Expect characteristic signals for aromatic protons, substituent protons, and the pyrazole ring protons. The N-H proton (if present) may appear as a broad singlet.[11][12] |

| ¹³C NMR | Confirms the carbon skeleton. Expect distinct signals for each carbon in the molecule, including the C3, C4, and C5 carbons of the pyrazole ring.[11][12] |

| Mass Spec (ESI-MS) | Determines the molecular weight. The primary goal is to find the molecular ion peak [M+H]⁺ corresponding to the calculated mass of the target compound.[11][12] |

| FT-IR | Identifies key functional groups. Look for characteristic stretching frequencies, such as C≡N (nitrile) around 2200 cm⁻¹ or N-H stretching around 3300 cm⁻¹.[11] |

Unveiling Biological Potential: Screening Protocols

Once synthesized and characterized, the novel derivatives are subjected to biological screening to identify potential therapeutic activities.

Protocol: In-Vitro Anticancer Activity Screening (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This protocol allows for rapid, quantitative screening of a compound's cytotoxic effects on cancer cell lines.

Materials:

-

DMEM/RPMI-1640 medium supplemented with 10% FBS

-

Novel pyrazole derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microplates

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the culture medium. Replace the old medium with the medium containing the compounds at various concentrations (e.g., 1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours. The duration is critical to allow the compound to exert its cytotoxic or cytostatic effects.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Example Quantitative Data: Anticancer Screening

| Compound ID | Key Structural Features | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| 6C | 4-Chlorophenylamino at C5 | 15.2 | 11.8 |

| 6D | 4-Bromophenylamino at C5 | 12.5 | 9.5 |

| 6F | 4-Nitrophenylamino at C5 | 8.9 | 6.1 |

| 6J | 2,4-Dichlorophenylamino at C5 | 5.3 | 4.7 |

| Doxorubicin | (Positive Control) | 0.8 | 0.5 |

Data is illustrative, based on trends reported in the literature.[11][17]

Rational Optimization: Structure-Activity Relationship (SAR) Analysis

SAR analysis is the process of correlating specific structural features of a compound with its biological activity. This is the cornerstone of rational drug design, allowing scientists to make informed decisions about which analogs to synthesize next to improve potency, selectivity, and pharmacokinetic properties.

A classic example is the SAR of pyrazole derivatives as cannabinoid CB1 receptor antagonists.[18][19]

Key SAR Insights for CB1 Antagonism:

-